Dothiepin

Description

Dosulepin (INN, BAN) formerly known as this compound (USAN), is a tricyclic antidepressant with anxiolytic properties that is used in several European and South Asian countries, as well as Australia, South Africa, and New Zealand. It is not FDA-approved due to low therpeutic index and significant toxicity in overdose. Dosulepin inhibits the reuptake of biogenic amines, increasing available neurotransmitter levels at the synaptic cleft. The use of dosulepsin is only recommended in patients who are intolerant or unresponsive to alternative antidepressant therapies. Dosulepsin is a thio derivative of [DB00321] with a similar efficacy to that of [DB00321], and also exhibits anticholinergic, antihistamine and central sedative properties. Its hydrochloride form is a common active ingredient in different drug formulations.

A tricyclic antidepressant with some tranquilizing action.

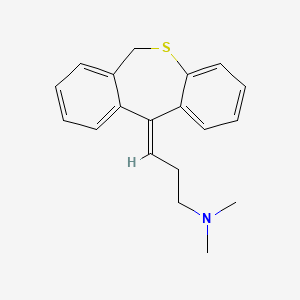

Structure

3D Structure

Properties

IUPAC Name |

(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTUQLWOUWZIMZ-BOPFTXTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873548 | |

| Record name | cis-Dothiepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

171-172 °C | |

| Record name | DOTHIEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.5 mg/L @ 25 °C /Estimated/ | |

| Record name | DOTHIEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.3X10-7 mm Hg @ 25 °C /Estimated/ | |

| Record name | DOTHIEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

25627-38-7, 113-53-1 | |

| Record name | Dothiepin, Z- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025627387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Dothiepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dosulepin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOTHIEPIN, Z- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ377VWX9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOTHIEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

55-57 °C, MW: 331.91; crystals from ethanol-ether; mp:218-221 °C; UV max (methanol): 232,260, 309 nm (log E 4.41, 3.97, 3.53) /Hydrochloride/ | |

| Record name | DOTHIEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dothiepin's Mechanism of Action on Norepinephrine Reuptake: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dothiepin (B26397) (also known as dosulepin) is a tricyclic antidepressant (TCA) that exerts its therapeutic effects through the modulation of monoaminergic neurotransmission. A primary mechanism of action for this compound is the inhibition of the norepinephrine (B1679862) transporter (NET), leading to an increase in the synaptic concentration of norepinephrine. This guide provides a comprehensive technical overview of this compound's interaction with the norepinephrine reuptake mechanism, presenting quantitative data on its binding affinity and functional potency, detailed experimental protocols for assessing these parameters, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Norepinephrine Reuptake Inhibition

This compound is a non-selective monoamine reuptake inhibitor, exhibiting a strong affinity for both the norepinephrine transporter (NET) and the serotonin (B10506) transporter (SERT).[1][2] By binding to the NET, this compound competitively inhibits the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[3][4] This blockade leads to a prolonged presence and an elevated concentration of norepinephrine in the synapse, thereby enhancing noradrenergic signaling.[4] This potentiation of adrenergic neurotransmission is considered a key contributor to its antidepressant effects.[5]

Quantitative Analysis of this compound's Interaction with the Norepinephrine Transporter

The interaction of this compound with the norepinephrine transporter has been quantified through various in vitro assays, primarily radioligand binding assays and functional uptake inhibition assays.

Data Presentation

| Parameter | Value | Species/System | Reference |

| Ki (Inhibition Constant) | 4.6 nM | Human Norepinephrine Transporter (hNET) | [1] (citing Tatsumi et al., 1997) |

| IC50 (Norepinephrine Uptake) | ~10 nM (estimated equipotency with 5-HT uptake) | Rat Brain Synaptosomes | [6] |

| IC50 ([3H]imipramine binding) | 2.8 x 10-6 M (2800 nM) | Rat Cortical Homogenates | [7] |

Note: The Ki value represents the binding affinity of this compound to the norepinephrine transporter, with a lower value indicating a higher affinity. The IC50 value in uptake assays reflects the concentration of this compound required to inhibit 50% of norepinephrine reuptake, indicating its functional potency. The IC50 for [3H]imipramine binding is also included as it provides information on the drug's interaction with a binding site on the serotonin transporter, which is often used as a proxy for monoamine transporter affinity in older studies.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the norepinephrine transporter.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This protocol is a synthesized methodology based on established procedures for determining the binding affinity of compounds to the human norepinephrine transporter (hNET), similar to the methods used in the study by Tatsumi et al. (1997).[8][9][10][11]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the hNET using a competitive radioligand binding assay.

Materials:

-

HEK-293 cells stably expressing the human norepinephrine transporter (hNET)

-

[3H]Nisoxetine (Radioligand)

-

This compound hydrochloride

-

Desipramine (B1205290) (for non-specific binding determination)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethylenimine (PEI)

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Culture hNET-expressing HEK-293 cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane preparations at -80°C.

-

-

Binding Assay:

-

In a 96-well microplate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]Nisoxetine (at a final concentration near its Kd, typically 1-5 nM), and 100 µL of membrane preparation (typically 20-40 µg of protein).

-

Non-specific Binding (NSB): 50 µL of a high concentration of desipramine (e.g., 10 µM), 50 µL of [3H]Nisoxetine, and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [3H]Nisoxetine, and 100 µL of membrane preparation.

-

-

Incubate the plate at 4°C for 2-3 hours with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filter discs into scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]Nisoxetine binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[3H]Norepinephrine Uptake Assay in Synaptosomes

This protocol outlines a general procedure for measuring the functional inhibition of norepinephrine uptake by this compound in synaptosomes, which are isolated presynaptic nerve terminals.[12][13][14][15]

Objective: To determine the IC50 value of this compound for the inhibition of [3H]norepinephrine uptake into rat brain synaptosomes.

Materials:

-

Rat brain tissue (e.g., cortex or hypothalamus)

-

[3H]Norepinephrine (Radiolabeled substrate)

-

This compound hydrochloride

-

Desipramine (as a positive control and for non-specific uptake)

-

Sucrose (B13894) buffer (e.g., 0.32 M sucrose)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Glass-Teflon homogenizer

-

Centrifuge

-

Filtration apparatus with glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Synaptosome Preparation:

-

Euthanize a rat and rapidly dissect the desired brain region on ice.

-

Homogenize the tissue in ice-cold sucrose buffer using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the synaptosomal pellet in KRH buffer and determine the protein concentration.

-

-

Uptake Assay:

-

In microcentrifuge tubes or a 96-well plate, pre-incubate the synaptosomal preparation with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake by adding [3H]norepinephrine at a final concentration near its Km value.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

To determine non-specific uptake, a parallel set of tubes containing a high concentration of desipramine (e.g., 10 µM) is included.

-

-

Termination and Quantification:

-

Terminate the uptake by rapid filtration through glass fiber filters.

-

Immediately wash the filters three times with ice-cold KRH buffer to remove unbound [3H]norepinephrine.

-

Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the percentage of inhibition for each concentration of this compound relative to the specific uptake in the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway of Norepinephrine Reuptake Inhibition by this compound

Caption: this compound blocks the norepinephrine transporter (NET), preventing norepinephrine reuptake.

Experimental Workflow for a Norepinephrine Transporter Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay to determine this compound's affinity for NET.

Conclusion

This compound's primary mechanism of action involves the potent inhibition of norepinephrine reuptake through its direct interaction with the norepinephrine transporter. This activity has been quantitatively characterized, demonstrating high binding affinity and functional potency. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel compounds targeting the norepinephrine transporter. A thorough understanding of these mechanisms and methodologies is essential for the rational design and development of next-generation antidepressants with improved efficacy and safety profiles.

References

- 1. Dosulepin - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. What is the mechanism of Dosulepin Hydrochloride? [synapse.patsnap.com]

- 5. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of the antidepressant activity of this compound and its metabolites by preclinical tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Pharmacological profile of antidepressants and related compounds at human monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. Isolate Functional Synaptosomes | Thermo Fisher Scientific - KR [thermofisher.com]

- 14. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Inhibition of 3-H-noradrenalin uptake in synaptosomes by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

Dothiepin's Serotonin Reuptake Inhibition Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dothiepin (B26397) (dosulepin) is a tricyclic antidepressant (TCA) that exerts its therapeutic effects through the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake. This technical guide provides an in-depth analysis of this compound's interaction with the serotonin transporter (SERT), a key component in the regulation of serotonergic neurotransmission. This document summarizes the quantitative binding affinity and functional inhibition data for this compound and its primary metabolites. Detailed experimental protocols for assessing SERT binding and reuptake inhibition are provided, along with visualizations of the relevant signaling pathways and experimental workflows to support further research and development in this area.

Introduction

This compound, a dibenzothiepine derivative, is a tertiary amine TCA that has been utilized in the treatment of major depressive disorder.[1][2] Its mechanism of action, like other TCAs, involves the blockade of monoamine transporters, thereby increasing the synaptic concentration of neurotransmitters.[1][3] While it affects both the serotonin and norepinephrine transporters, this guide focuses specifically on its profile as a serotonin reuptake inhibitor. Understanding the quantitative and mechanistic details of this compound's interaction with the human serotonin transporter (hSERT) is crucial for a comprehensive pharmacological characterization and for the development of novel therapeutics with improved selectivity and side-effect profiles. This compound is metabolized in the liver to several metabolites, including the pharmacologically active N-desmethyl metabolite, northiaden (B26509).[4][5][6] This guide will also consider the SERT inhibition profile of this key metabolite.

Quantitative Data: SERT Binding Affinity and Reuptake Inhibition

The following tables summarize the available quantitative data for the binding affinity (Ki) and functional inhibition (IC50) of this compound and its metabolites at the serotonin transporter. These values are critical for understanding the potency and selectivity of these compounds.

Table 1: Binding Affinity of this compound and Metabolites for the Serotonin Transporter

| Compound | Species/Tissue | Radioligand | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| This compound | Human | [3H]Citalopram | Radioligand Binding | - | ~Equipotent to NET[7] | [7] |

| This compound | Rat Cortical Homogenates | [3H]Imipramine | Radioligand Binding | - | 2800 | [3] |

| This compound | Rat Hippocampal Suspensions | [3H]Serotonin | Radioligand Binding | - | 2500 | [3] |

| Northiaden (Desmethylthis compound) | Rat Cortical Homogenates | [3H]Imipramine | Radioligand Binding | - | 5000 | [3] |

| Northiaden (Desmethylthis compound) | Rat Hippocampal Suspensions | [3H]Serotonin | Radioligand Binding | - | 40000 | [3] |

| This compound Sulphoxide | Rat Cortical Homogenates | [3H]Imipramine | Radioligand Binding | - | 32000 | [3] |

| This compound Sulphoxide | Rat Hippocampal Suspensions | [3H]Serotonin | Radioligand Binding | - | 250000 | [3] |

| Northiaden Sulphoxide | Rat Cortical Homogenates | [3H]Imipramine | Radioligand Binding | - | 40000 | [3] |

| Northiaden Sulphoxide | Rat Hippocampal Suspensions | [3H]Serotonin | Radioligand Binding | - | >1000000 | [3] |

Table 2: Functional Inhibition of Serotonin Reuptake by this compound and Metabolites

| Compound | System | Assay Type | IC50 (nM) | Reference |

| This compound | Human Platelets | [14C]Serotonin Uptake | Potent inhibitor | [3] |

| Northiaden (Desmethylthis compound) | Human Platelets | [14C]Serotonin Uptake | Less potent than this compound | [3] |

| This compound Sulphoxide | Human Platelets | [14C]Serotonin Uptake | Less potent than northiaden | [3] |

| Northiaden Sulphoxide | Human Platelets | [14C]Serotonin Uptake | Least potent | [3] |

Note: The potency order for serotonin uptake inhibition in human platelets was determined to be this compound > northiaden > this compound sulphoxide > this compound sulphoxide. The inhibition was found to be competitive for all four compounds.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the serotonin reuptake inhibition profile of a compound like this compound.

Radioligand Binding Assay for hSERT Affinity (Ki Determination)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human serotonin transporter (hSERT) by measuring the displacement of a specific radioligand, such as [3H]citalopram.[8][9][10]

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing hSERT.

-

Radioligand: [3H]citalopram (a high-affinity SERT ligand).

-

Test Compound: this compound or its metabolites.

-

Reference Compound: A known potent SERT inhibitor (e.g., paroxetine (B1678475) or fluoxetine).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent SERT inhibitor like paroxetine.

-

96-well microplates.

-

Cell harvester and glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture hSERT-expressing HEK293 cells to confluency.

-

Harvest the cells and homogenize them in ice-cold Assay Buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh, ice-cold Assay Buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

Store the membrane preparation in aliquots at -80°C until use.

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay Buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

-

Test Compound Competition: Serial dilutions of the test compound, radioligand, and membrane preparation.

-

-

Add 50 µL of Assay Buffer (for total binding), non-specific binding control, or test compound dilution to the appropriate wells.

-

Add 50 µL of [3H]citalopram (at a concentration near its Kd) to all wells.

-

Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to each well.

-

Incubate the plate at a specified temperature (e.g., room temperature or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

-

-

Harvesting and Counting:

-

Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Quickly wash the filters with several volumes of ice-cold Wash Buffer to remove unbound radioligand.

-

Dry the filter mats.

-

Transfer the filter discs to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (in counts per minute, CPM) from the total binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response curve with a variable slope) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for hSERT.

-

In Vitro Serotonin Reuptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells expressing hSERT or into synaptosomes.[3][11][12]

Materials:

-

Cell Line/Tissue: HEK293 cells stably expressing hSERT or freshly prepared rat brain synaptosomes.

-

Radiolabeled Substrate: [3H]serotonin.

-

Test Compound: this compound or its metabolites.

-

Reference Compound: A known potent SERT inhibitor (e.g., paroxetine or fluoxetine).

-

Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 1.3 mM CaCl2, 25 mM HEPES, 10 mM glucose, pH 7.4).

-

Non-specific Uptake Control: A high concentration (e.g., 10 µM) of a potent SERT inhibitor.

-

96-well cell culture plates or microcentrifuge tubes.

-

Cell harvester and glass fiber filters (for cell-based assay) or filtration apparatus (for synaptosomes).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

Lysis Buffer (for cell-based assay): e.g., 1% SDS.

Procedure (using hSERT-expressing cells):

-

Cell Culture:

-

Seed hSERT-expressing HEK293 cells in 96-well plates and grow to confluency.

-

-

Uptake Assay:

-

On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed Uptake Buffer.

-

Pre-incubate the cells with various concentrations of the test compound or reference compound in Uptake Buffer for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate serotonin uptake by adding [3H]serotonin to each well at a final concentration close to its Km for SERT.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C. This incubation time should be within the linear range of uptake.

-

Include control wells with a high concentration of a known SERT inhibitor to determine non-specific uptake.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold Uptake Buffer.

-

Lyse the cells by adding Lysis Buffer to each well.

-

-

Radioactivity Counting:

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

References

- 1. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dosulepin - Wikipedia [en.wikipedia.org]

- 3. Assessment of the antidepressant activity of this compound and its metabolites by preclinical tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound in humans: a single dose dose-proportionality study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of this compound. Single-dose kinetics in patients and prediction of steady-state concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Blood and plasma concentrations of this compound and its major metabolites and clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacodynamics of Dothiepin and its Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of the tricyclic antidepressant dothiepin (B26397) (also known as dosulepin) and its principal active metabolites: northiaden (B26509) (desmethyldosulepin), this compound S-oxide, and northiaden S-oxide. The information presented herein is intended to support research and drug development by offering a detailed analysis of their mechanisms of action, receptor binding profiles, and functional activities.

Introduction

This compound is a tricyclic antidepressant (TCA) that exerts its therapeutic effects through a complex interplay with multiple neurotransmitter systems. Its clinical efficacy in treating depressive disorders is primarily attributed to its ability to inhibit the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), thereby increasing their synaptic availability.[1][2] Like other TCAs, this compound also interacts with a range of other receptors, which contributes to both its therapeutic actions and its side-effect profile.[1][3] Understanding the pharmacodynamic properties of this compound and its metabolites is crucial for a comprehensive grasp of its clinical effects.

Metabolism of this compound

This compound undergoes extensive hepatic metabolism, primarily through two major pathways: N-demethylation and S-oxidation.[4] N-demethylation of this compound, a tertiary amine, leads to the formation of its major active metabolite, northiaden, a secondary amine.[5] S-oxidation of both this compound and northiaden results in the formation of this compound S-oxide and northiaden S-oxide, respectively.[4] While northiaden is pharmacologically active and contributes significantly to the overall effects of this compound, the S-oxide metabolites are considered to have markedly reduced activity.[4][5]

Figure 1: Metabolic pathway of this compound.

Pharmacodynamics

The pharmacodynamic profile of this compound and its metabolites is characterized by their interactions with monoamine transporters and various neurotransmitter receptors.

This compound is a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] Its primary mechanism of antidepressant action is the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[6] This inhibition leads to an accumulation of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission. This compound has been reported to have roughly equipotent activity at both SERT and NET.[1]

The active metabolite, northiaden, also inhibits monoamine reuptake but exhibits a different selectivity profile. Northiaden is a more potent inhibitor of norepinephrine reuptake compared to this compound.[1][5] In contrast, the S-oxide metabolites, this compound S-oxide and northiaden S-oxide, show significantly reduced activity at these transporters.[4]

Figure 2: Mechanism of monoamine reuptake inhibition by this compound.

In addition to its effects on monoamine transporters, this compound and its active metabolite northiaden are antagonists at several other neurotransmitter receptors.[1][4] This "multi-receptor" activity contributes to both the therapeutic effects (e.g., anxiolytic and sedative properties) and the adverse effects (e.g., anticholinergic and cardiovascular effects) of the drug. The primary receptor antagonist activities include:

-

Histamine H1 Receptor Antagonism: Potent antagonism at H1 receptors is responsible for the sedative effects of this compound.[6]

-

Muscarinic Acetylcholine Receptor Antagonism: Blockade of muscarinic receptors leads to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[6]

-

α1-Adrenergic Receptor Antagonism: Antagonism at α1-adrenergic receptors can cause orthostatic hypotension and dizziness.[3]

-

Serotonin 5-HT2 Receptor Antagonism: this compound and northiaden also act as antagonists at 5-HT2 receptors.[1]

The S-oxide metabolites have a much lower affinity for these receptors compared to this compound and northiaden.[6]

Quantitative Pharmacodynamic Data

The following tables summarize the in vitro binding affinities (IC50 and Ki values) of this compound and its metabolites for various neurotransmitter transporters and receptors. Lower values indicate higher affinity.

Table 1: Inhibition of Monoamine Transporter Binding (IC50, M) [7]

| Compound | [3H]Imipramine (SERT) |

| This compound | 2.8 x 10⁻⁶ |

| Northiaden | 5.0 x 10⁻⁶ |

| This compound S-oxide | 3.2 x 10⁻⁵ |

| Northiaden S-oxide | 4.0 x 10⁻⁵ |

Table 2: Inhibition of Serotonin Receptor Binding (IC50, M) [7]

| Compound | Frontal Cortex ([3H]Spiperone) | Hippocampus ([3H]Serotonin) |

| This compound | 4.2 x 10⁻⁶ | 2.5 x 10⁻⁶ |

| Northiaden | 5.0 x 10⁻⁶ | 4.0 x 10⁻⁵ |

| This compound S-oxide | 1.6 x 10⁻⁴ | 2.5 x 10⁻⁴ |

| Northiaden S-oxide | 1.6 x 10⁻⁴ | > 10⁻³ |

Table 3: Comparative Receptor Binding Affinities (Ki, nM) of this compound

| Receptor/Transporter | This compound (Ki, nM) | Reference |

| Serotonin Transporter (SERT) | Equipotent to NET | [1] |

| Norepinephrine Transporter (NET) | Equipotent to SERT | [1] |

| Histamine H1 Receptor | Potent antagonist | [6] |

| Muscarinic Acetylcholine Receptor | Moderate affinity | [6] |

| α1-Adrenergic Receptor | Moderate affinity | [3] |

| 5-HT2A Receptor | Strong affinity | [1] |

Note: Comprehensive Ki values for all metabolites across all receptors are not consistently available in the literature. The provided data is compiled from various sources and methodologies.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays and neurotransmitter uptake assays. The following sections provide a generalized overview of the methodologies typically employed in such studies.

Objective: To determine the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radioactively labeled ligand.

General Procedure:

-

Membrane Preparation:

-

Tissue (e.g., rat brain cortex) is homogenized in a suitable buffer.

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors of interest.

-

The membrane pellet is washed and resuspended in assay buffer.

-

-

Binding Assay:

-

A constant concentration of a specific radioligand (e.g., [3H]imipramine for SERT, [3H]spiperone for 5-HT2 receptors) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known potent unlabeled ligand for the target receptor.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

References

- 1. Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psychdb.com [psychdb.com]

- 4. benchchem.com [benchchem.com]

- 5. Experimental Methods for Investigating Uptake 2 Processes In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. moleculardevices.com [moleculardevices.com]

- 7. Pharmacokinetics of this compound in humans: a single dose dose-proportionality study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis Pathways of Dothiepin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dothiepin (B26397), also known as dosulepin, is a tricyclic antidepressant (TCA) that has been utilized in the treatment of depressive illness, particularly where an anti-anxiety effect is required.[1] As a member of the dibenzothiepine class of compounds, its therapeutic effects are primarily attributed to its ability to inhibit the reuptake of norepinephrine (B1679862) and serotonin (B10506) in the synaptic cleft.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed examination of its synthetic pathways, offering valuable insights for researchers and professionals involved in medicinal chemistry and drug development.

Chemical Structure

This compound is a tertiary amine TCA with the chemical formula C₁₉H₂₁NS.[1][2] Its systematic IUPAC name is 3-(dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethyl-1-propanamine. The molecule possesses a tricyclic core structure, specifically a dibenzothiepine ring system, which is unique among commercially available TCAs.[3]

The structure consists of two benzene (B151609) rings fused to a central seven-membered thiepine (B12651377) ring. An alkylidene side chain, containing a dimethylaminopropyl group, is attached to the 11th position of the dibenzothiepine nucleus. This side chain is crucial for its pharmacological activity.

Key Structural Features:

-

Tricyclic Core: A dibenzo[b,e]thiepine ring system.

-

Side Chain: An 11-(3-dimethylaminopropylidene) group.

-

Tertiary Amine: The nitrogen atom in the side chain is trisubstituted.

The hydrochloride salt of this compound is the commonly used pharmaceutical form.[1][4]

| Property | Value |

| Molecular Formula | C₁₉H₂₁NS |

| Molecular Weight | 295.44 g/mol |

| IUPAC Name | 3-(dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethyl-1-propanamine |

| CAS Number | 113-53-1 |

| Melting Point | 55-57 °C |

| Boiling Point | 171-172 °C at 0.05 mmHg |

| Appearance | White to off-white crystalline powder |

Synthesis Pathways

The synthesis of this compound is a multi-step process that primarily involves the construction of the key intermediate, dibenzo[b,e]thiepin-11(6H)-one, followed by the introduction of the dimethylaminopropylidene side chain via a Grignard reaction.

Step 1: Synthesis of Dibenzo[b,e]thiepin-11(6H)-one (Intermediate I)

The initial phase of this compound synthesis focuses on the preparation of the tricyclic ketone intermediate, dibenzo[b,e]thiepin-11(6H)-one. This is achieved through the intramolecular cyclization of 2-(phenylthiomethyl)benzoic acid.

Experimental Protocol:

-

Reaction Setup: 2-(Phenylthiomethyl)benzoic acid is heated with polyphosphoric acid (PPA).

-

Cyclization: The reaction mixture is maintained at a temperature of 115°C to facilitate intramolecular Friedel-Crafts acylation.[5][6]

-

Work-up: Upon completion of the reaction, the mixture is cooled and then poured into ice water, causing the product to precipitate.

-

Purification: The solid dibenzo[b,e]thiepin-11(6H)-one is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol (B145695).[6]

| Parameter | Value / Conditions |

| Starting Material | 2-(Phenylthiomethyl)benzoic acid |

| Reagent | Polyphosphoric Acid |

| Temperature | 115°C |

| Reaction Type | Intramolecular Friedel-Crafts Acylation |

| Yield | 67% |

Step 2: Grignard Reaction and Dehydration

This crucial step involves the formation of the exocyclic double bond and the introduction of the pharmacologically active side chain.

Experimental Protocol:

-

Grignard Reagent Preparation: The Grignard reagent, 3-(dimethylamino)propyl magnesium chloride, is prepared by reacting 3-chloro-N,N-dimethylpropylamine with magnesium turnings in a suitable solvent like toluene. The activation of magnesium can be initiated using a small amount of iodine and methyl iodide at 75°C.[6]

-

Grignard Reaction: A solution of dibenzo[b,e]thiepin-11(6H)-one in toluene is added to the freshly prepared Grignard reagent. The reaction mixture is typically maintained at 65°C for approximately 2 hours.[6]

-

Quenching and Dehydration: The reaction is quenched by the slow addition of concentrated hydrochloric acid. This acidic work-up also facilitates the dehydration of the intermediate tertiary alcohol to form the exocyclic double bond of the this compound free base. The mixture is stirred for about an hour to ensure complete reaction.

-

Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent like diethyl ether. The combined organic phases are dried over a suitable drying agent (e.g., magnesium sulfate) and the solvent is evaporated to yield the crude this compound free base.

| Parameter | Value / Conditions |

| Starting Material | Dibenzo[b,e]thiepin-11(6H)-one |

| Reagent | 3-(Dimethylamino)propyl magnesium chloride |

| Solvent | Toluene |

| Temperature | 65°C |

| Reaction Time | 2 hours |

| Reaction Type | Grignard Reaction followed by Dehydration |

| Yield | 85% |

Step 3: Salt Formation

The final step in the synthesis is the conversion of the this compound free base into its more stable and pharmaceutically acceptable hydrochloride salt.

Experimental Protocol:

-

Dissolution: The crude this compound free base is dissolved in a suitable organic solvent, such as ethanol.

-

Acidification: A solution of hydrochloric acid (e.g., ethanolic HCl or HCl gas) is added to the solution of the free base.[1]

-

Crystallization: The this compound hydrochloride salt precipitates out of the solution. The mixture may be cooled to maximize the yield.

-

Isolation and Purification: The crystalline product is collected by filtration, washed with a cold solvent (e.g., a mixture of ethanol and diethyl ether) to remove impurities, and then dried under vacuum.[5]

Conclusion

The chemical synthesis of this compound is a well-established process that relies on fundamental organic reactions. The successful execution of this synthesis requires careful control of reaction conditions, particularly during the Grignard reaction, which is sensitive to moisture. The purification of the intermediates and the final product is crucial to ensure the high purity required for a pharmaceutical active ingredient. This guide provides a detailed framework for understanding and potentially replicating the synthesis of this important tricyclic antidepressant. Further research into optimizing reaction conditions, exploring alternative reagents, and developing more environmentally friendly synthetic routes could be valuable areas of investigation for medicinal and process chemists.

References

In-Vitro Characterization of Dothiepin's Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dothiepin (also known as Dosulepin) is a tricyclic antidepressant (TCA) that has been utilized in the treatment of depression and anxiety. Its therapeutic effects, as well as its side-effect profile, are intrinsically linked to its interaction with a wide array of neurotransmitter receptors and transporters. A thorough in-vitro characterization of this compound's receptor binding affinity is paramount for a comprehensive understanding of its pharmacological action. This technical guide provides a detailed overview of this compound's binding profile, the experimental protocols used to determine these affinities, and the associated signaling pathways.

Data Presentation: Receptor Binding Affinity of this compound

The following tables summarize the in-vitro binding affinities of this compound for various neurotransmitter receptors and transporters. The data is presented as inhibition constants (Ki) or 50% inhibitory concentrations (IC50), which are inversely proportional to the binding affinity. A lower value indicates a higher affinity. It is important to note that absolute values can vary between studies due to different experimental conditions.

| Receptor/Transporter | Reported Affinity (Ki, nM) | Comments |

| Monoamine Transporters | ||

| Serotonin (B10506) Transporter (SERT) | ~ Equipotent to NET | This compound inhibits the reuptake of serotonin. |

| Norepinephrine (B1679862) Transporter (NET) | ~ Equipotent to SERT | This compound inhibits the reuptake of norepinephrine. |

| Histamine Receptors | ||

| Histamine H1 Receptor | 1.1[1] | Potent antagonist activity, contributing to sedative effects. |

| Serotonin Receptors | ||

| Serotonin 5-HT2A Receptor | 13[1] | Antagonist activity. |

| Adrenergic Receptors | ||

| Alpha-1 Adrenergic Receptors | Antagonist | This compound exhibits antagonist activity at α1-adrenoceptors.[2] |

| Alpha-2 Adrenergic Receptors | Antagonist | This compound displays affinity for α2-adrenoceptors. |

| Muscarinic Acetylcholine Receptors | ||

| Muscarinic M1-M5 Receptors | Antagonist | This compound acts as an antagonist at muscarinic receptors, which is responsible for its anticholinergic side effects.[2] |

| Assay Type | Radioligand | Tissue/Cell Preparation | This compound IC50 (M) |

| [3H]imipramine binding | [3H]imipramine | Rat cortical homogenates | 2.8 x 10-6 |

| Serotonergic binding | [3H]spiperone | Rat frontal cortical tissue suspensions | 4.2 x 10-6 |

| Serotonergic binding | [3H]serotonin | Rat hippocampal suspensions | 2.5 x 10-6 |

Experimental Protocols: Radioligand Binding Assays

The determination of this compound's receptor binding affinities is primarily achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (this compound) to displace a specific, radioactively labeled ligand from its receptor.

General Principles of Competitive Radioligand Binding Assays

A standard competitive radioligand binding assay involves the following key steps:

-

Receptor Preparation: Isolation of cell membranes from tissues or cultured cells that endogenously or recombinantly express the receptor of interest. The protein concentration of the membrane preparation is quantified.

-

Incubation: A fixed concentration of a high-affinity radioligand is incubated with the receptor preparation in a suitable buffer system.

-

Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Equilibrium: The mixture is incubated for a sufficient period at a specific temperature to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification of Radioactivity: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Synthesized Protocol for Histamine H1 and Serotonin 5-HT2A Receptor Binding Assays

The following is a generalized protocol for determining the Ki of this compound at H1 and 5-HT2A receptors:

-

Receptor Source: Cell membranes from CHO-K1 or HEK293 cells stably expressing the human H1 or 5-HT2A receptor.

-

Radioligands:

-

H1 Receptor Assay: [³H]Mepyramine (a selective H1 antagonist).

-

5-HT2A Receptor Assay: [³H]Ketanserin (a selective 5-HT2A antagonist).

-

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

In a 96-well plate, incubate receptor membranes, the respective radioligand (at a concentration near its Kd), and varying concentrations of this compound.

-

For the determination of non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known potent unlabeled antagonist for the respective receptor (e.g., 10 µM mianserin (B1677119) for H1, 1 µM ketanserin (B1673593) for 5-HT2A).

-

Incubate the plates at room temperature for 60-120 minutes to allow binding to reach equilibrium.

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in buffer.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each this compound concentration.

-

Determine the IC50 value by non-linear regression analysis of the competition curve and subsequently calculate the Ki value using the Cheng-Prusoff equation.

-

Mandatory Visualizations

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: A generalized workflow for a competitive radioligand binding assay.

Signaling Pathway for Histamine H1 and Serotonin 5-HT2A Receptors

Caption: Gq/11-coupled signaling pathway for H1 and 5-HT2A receptors.

Signaling Mechanism of Serotonin (SERT) and Norepinephrine (NET) Transporters

Caption: Ion-dependent reuptake mechanism of SERT and NET.

References

Preclinical Investigation of Dothiepin's Anxiolytic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dothiepin (B26397) (also known as Dosulepin) is a tricyclic antidepressant with a well-established clinical history in the management of depression, often with a co-existing anxiety component.[1][2] While its efficacy in treating anxious depression is recognized, direct preclinical evidence from rodent models specifically delineating its anxiolytic effects is not extensively reported in publicly available literature.[3] This technical guide provides a comprehensive framework for the preclinical investigation of this compound's anxiolytic properties. It is designed to equip researchers with the necessary theoretical background, detailed experimental protocols, and data presentation structures to systematically evaluate its potential as a primary anxiolytic agent. The guide is founded on the established pharmacological profile of this compound, which provides a strong rationale for its anxiolytic potential.[1][3]

Introduction: The Rationale for Investigating this compound's Anxiolytic Effects

This compound, a thio-analogue of amitriptyline, exerts its therapeutic effects primarily through the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake at the presynaptic terminals, thereby increasing the availability of these key neurotransmitters in the synaptic cleft.[4][5][6] This modulation of monoaminergic systems is a cornerstone of treatment for both depressive and anxiety disorders. Furthermore, this compound exhibits antagonist activity at several other receptor sites, including histamine (B1213489) H1, α1-adrenergic, and muscarinic acetylcholine (B1216132) receptors, which may contribute to its sedative and anxiolytic-like properties.[6][7] The sedative/anxiolytic activity of this compound is considered similar to that of amitriptyline.[1] This multifaceted mechanism of action provides a strong neurobiological basis for hypothesizing that this compound possesses intrinsic anxiolytic effects, independent of its antidepressant activity.

Proposed Mechanism of Anxiolytic Action

The anxiolytic effects of this compound are likely mediated by a combination of its neurochemical actions:

-

Serotonin and Norepinephrine Reuptake Inhibition: Enhanced serotonergic and noradrenergic neurotransmission in brain circuits implicated in anxiety, such as the amygdala, prefrontal cortex, and hippocampus, is a well-established mechanism for anxiolysis.[3]

-

Histamine H1 Receptor Antagonism: Blockade of H1 receptors is known to produce sedative effects, which can contribute to a reduction in anxiety symptoms, particularly those involving restlessness and insomnia.[6]

-

α1-Adrenergic Receptor Antagonism: This action can contribute to a reduction in the physiological symptoms of anxiety, such as tachycardia and hypertension, by modulating the sympathetic nervous system.

-

5-HT2 Receptor Antagonism: this compound's antagonism of 5-HT2 receptors may also contribute to its anxiolytic profile, as activation of these receptors can be anxiogenic.

Signaling Pathway Diagram

Caption: Hypothesized signaling pathway for this compound's anxiolytic effects.

Preclinical Models for Assessing Anxiolytic Activity

A battery of well-validated behavioral paradigms in rodents should be employed to assess the anxiolytic potential of this compound. The following models are recommended:

-

Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.

-

Light-Dark Box Test: This model is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their desire to explore a novel environment. Anxiolytics increase the time spent in the light compartment and the number of transitions between the two compartments.

-

Marble Burying Test: This test assesses anxiety-like and compulsive-like behaviors. A decrease in the number of marbles buried is indicative of an anxiolytic effect.

-

Open Field Test (OFT): This test can be used to assess general locomotor activity and exploratory behavior. Anxiolytics may increase exploration of the central, more "anxiogenic" area of the open field.

Detailed Experimental Protocols

Animals

-

Species: Male Swiss albino mice or Wistar rats (8-10 weeks old).

-

Housing: Housed in groups of 4-5 per cage under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

-

Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to experimentation.

Drug Administration

-

Compound: this compound hydrochloride dissolved in saline or 0.5% carboxymethylcellulose.

-

Dosing: A dose-response study is recommended (e.g., 5, 10, 20 mg/kg).

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Timing: Administer 30-60 minutes prior to behavioral testing.

-

Control Groups: A vehicle control group and a positive control group (e.g., diazepam, 1-2 mg/kg, i.p.) should be included.

Elevated Plus Maze (EPM) Protocol

-

The EPM apparatus consists of two open arms and two closed arms elevated from the floor.

-

Thirty minutes post-injection, each animal is placed at the center of the maze, facing an open arm.

-

The animal's behavior is recorded for 5 minutes using an overhead video camera.

-

Parameters measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total number of arm entries (to assess general locomotor activity).

-

Light-Dark Box Protocol

-

The apparatus consists of a small, dark compartment and a larger, brightly illuminated compartment.

-

Thirty minutes post-injection, each animal is placed in the center of the dark compartment.

-

The animal's behavior is recorded for 5 minutes.

-

Parameters measured:

-

Time spent in the light compartment.

-

Number of transitions between the two compartments.

-

Latency to first enter the light compartment.

-

Marble Burying Test Protocol

-

A standard mouse cage is filled with 5 cm of bedding, and 25 glass marbles are evenly spaced on the surface.

-

Thirty minutes post-injection, a single mouse is placed in the cage.

-

After 30 minutes, the mouse is removed, and the number of marbles buried (at least two-thirds covered by bedding) is counted.

Data Presentation: Hypothetical Quantitative Data

The following tables represent the expected format for presenting quantitative data from the proposed preclinical studies. The values are hypothetical and serve as a template for what would be considered a positive anxiolytic-like effect.

Table 1: Effects of this compound in the Elevated Plus Maze (EPM)

| Treatment Group (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Closed Arm Entries |

| Vehicle | 25.3 ± 3.1 | 8.2 ± 1.5 | 15.4 ± 2.0 |

| This compound (5) | 45.8 ± 4.5 | 12.5 ± 1.8 | 14.9 ± 1.9 |

| This compound (10) | 68.2 ± 5.9 | 16.1 ± 2.1 | 15.1 ± 2.2 |

| This compound (20) | 55.1 ± 5.2 | 14.8 ± 2.0 | 13.8 ± 1.7 |

| Diazepam (2) | 85.4 ± 7.3 | 18.9 ± 2.5 | 14.5 ± 1.8 |

*Values are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle group.

Table 2: Effects of this compound in the Light-Dark Box Test

| Treatment Group (mg/kg) | Time in Light Box (s) | Number of Transitions |

| Vehicle | 30.1 ± 4.2 | 10.5 ± 1.9 |

| This compound (5) | 55.6 ± 5.8 | 15.8 ± 2.1 |

| This compound (10) | 80.3 ± 7.1 | 20.2 ± 2.5 |

| This compound (20) | 72.5 ± 6.5 | 18.7 ± 2.3 |

| Diazepam (2) | 110.9 ± 9.8 | 25.4 ± 3.0 |

*Values are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle group.

Table 3: Effects of this compound in the Marble Burying Test

| Treatment Group (mg/kg) | Number of Marbles Buried |

| Vehicle | 18.7 ± 2.3 |

| This compound (5) | 12.4 ± 1.9* |

| This compound (10) | 8.1 ± 1.5 |

| This compound (20) | 9.5 ± 1.6 |

| Diazepam (2) | 5.3 ± 1.1*** |

*Values are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle group.

Experimental Workflow

The following diagram outlines a standardized workflow for the preclinical evaluation of this compound's anxiolytic potential.

Caption: Standardized workflow for preclinical anxiolytic screening.

Conclusion

While direct preclinical data on the anxiolytic effects of this compound is limited, its established mechanism of action provides a solid foundation for its investigation as an anxiolytic agent.[3] The experimental protocols and frameworks detailed in this guide represent standard methodologies for the preclinical assessment of anxiety-like behaviors in rodents. The systematic application of these models will be crucial in elucidating the full therapeutic potential of this compound and in providing the necessary preclinical evidence to support its potential clinical use in the primary treatment of anxiety disorders.

References

- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride: treatment efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Doxepin hydrochloride? [synapse.patsnap.com]

- 5. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Dosulepin Hydrochloride? [synapse.patsnap.com]

- 7. Dosulepin - Wikipedia [en.wikipedia.org]

The Neuroprotective Potential of Dothiepin: A Technical Whitepaper

Disclaimer: Direct experimental evidence for the neuroprotective properties of Dothiepin (also known as Dosulepin) is currently limited in publicly available scientific literature. This document extrapolates potential neuroprotective mechanisms based on studies of the structurally similar tricyclic antidepressant, Doxepin (B10761459), and the known pharmacological profile of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted as a theoretical framework to guide future research.

Introduction

This compound is a tricyclic antidepressant (TCA) that has been used for the treatment of depression and anxiety.[1] Its primary mechanism of action involves the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake in the synaptic cleft.[2][3] While the clinical focus has been on its antidepressant effects, emerging research on related TCAs, particularly Doxepin, suggests a potential role in neuroprotection. This whitepaper aims to consolidate the existing, albeit indirect, evidence to build a scientific case for investigating the neuroprotective properties of this compound. We will explore potential mechanisms of action, including antioxidant, anti-inflammatory, and anti-apoptotic effects, and the modulation of key intracellular signaling pathways.

Putative Neuroprotective Mechanisms of this compound (Extrapolated from Doxepin Studies)

Based on research into Doxepin, the neuroprotective effects of this compound may be mediated through several interconnected pathways.

Antioxidant Properties

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to neuronal damage in various neurodegenerative diseases. Studies on Doxepin have demonstrated its ability to protect cultured neurons from oxidative stress-induced injury.[4] This protection is attributed to the suppression of intracellular calcium ion accumulation, a decrease in lipid peroxide generation, and the stimulation of antioxidant enzymes.[4]

Anti-inflammatory Effects

Neuroinflammation is another critical factor in the pathogenesis of neurodegenerative disorders. Chronic inflammation in the brain parenchyma is linked to the progression of these diseases.[5] Research on Doxepin has shown that it can exert anti-inflammatory effects in the central nervous system. Specifically, Doxepin has been found to suppress the lipopolysaccharide (LPS)-induced augmentation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in glioma cells.[5] This anti-inflammatory action is mediated, at least in part, through the activation of the phosphatidylinositol-3-kinase (PI3K)-mediated protein kinase B (Akt) signaling pathway.[5]

Regulation of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in neurodegenerative conditions, leading to excessive neuronal loss.[6] Evidence from studies on Doxepin suggests that it may modulate apoptotic pathways. For instance, in a rat model of Alzheimer's disease induced by β-amyloid, Doxepin treatment was shown to protect against memory impairment and neuronal toxicity.[7] While the precise anti-apoptotic mechanisms are still under investigation, the involvement of the PI3K/Akt/mTOR signaling pathway is suggested.[7]

Key Signaling Pathways

The neuroprotective effects of Doxepin, and by extension potentially this compound, appear to converge on the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell survival, growth, and proliferation.

As depicted in Figure 1, it is hypothesized that this compound may activate PI3K, which in turn phosphorylates and activates Akt. Akt then modulates the activity of mTOR, a key protein kinase that regulates cellular processes critical for neuronal survival.

Quantitative Data Summary (from Doxepin Studies)

The following tables summarize quantitative data from key studies on the neuroprotective effects of Doxepin. These data provide a benchmark for designing future experiments on this compound.

Table 1: Antioxidant Effects of Doxepin on Cultured Neurons [4]

| Parameter | Treatment | Concentration | Result |

| Cell Viability (MTT assay) | Glutamate-induced toxicity | 1-100 nmol/L | Significant inhibition of cell death |

| LDH Leakage | Glutamate-induced toxicity | 1-100 nmol/L | Significant inhibition of LDH leakage |

| Malondialdehyde (MDA) Content | Glutamate-induced toxicity | 1-100 nmol/L | Significant decrease in MDA content |

| Intracellular Ca2+ Accumulation | Glutamate-induced toxicity | 1-100 nmol/L | Significant suppression of Ca2+ accumulation |

| Superoxide (B77818) Dismutase (SOD) Activity | Glutamate-induced toxicity | 1-100 nmol/L | Significant increase in SOD activity |

Table 2: Anti-inflammatory Effects of Doxepin on C6-glioma Cells [5]

| Parameter | Treatment | Concentration | Result |

| TNF-α Level | LPS-induced inflammation | Not specified | Suppression of increased TNF-α levels |

| IL-1β Level | LPS-induced inflammation | Not specified | Suppression of increased IL-1β levels |

| Akt Phosphorylation | LPS-induced inflammation | Not specified | Activation of Akt phosphorylation |

Table 3: Effects of Doxepin on Aβ-induced Memory Impairment in Rats [7]

| Parameter | Treatment Group | Result |

| Escape Latency (Morris Water Maze) | Aβ1-42 + Doxepin (1 mg/kg) | Markedly lower escape latency |

| Platform-finding Strategy Score | Aβ1-42 + Doxepin (1 mg/kg) | Higher platform-finding strategy score |

| PSD-95 Protein Expression | Aβ1-42 + Doxepin (low dose) | Significantly reversed decrease |

| Synapsin 1 Protein Expression | Aβ1-42 + Doxepin (low dose) | Significantly reversed decrease |

| p-AKT Protein Expression | Aβ1-42 + Doxepin (low dose) | Significantly reversed decrease |

| p-mTOR Protein Expression | Aβ1-42 + Doxepin (low dose) | Significantly reversed increase |

Experimental Protocols (from Doxepin Studies)

To facilitate further research into the neuroprotective properties of this compound, this section details the methodologies from key Doxepin studies.

In Vitro Model of Oxidative Stress[4]

-

Cell Culture: Primary cortical neurons are cultured from rat embryos.

-

Induction of Oxidative Stress: Neurons are exposed to neurotoxic agents such as glutamate, sodium dithionite, or hemoglobin.

-

Treatment: Doxepin is added to the culture medium at various concentrations prior to or concurrently with the neurotoxic insult.

-

Assessment of Neuroprotection:

-

Cell Viability: Measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Membrane Integrity: Assessed by measuring the leakage of lactate (B86563) dehydrogenase (LDH) into the culture medium.

-

Lipid Peroxidation: Quantified by measuring the levels of malondialdehyde (MDA).

-

Intracellular Calcium: Measured using fluorescent calcium indicators.

-

Antioxidant Enzyme Activity: Activity of superoxide dismutase (SOD) is determined using standard enzymatic assays.

-

In Vitro Model of Neuroinflammation[5]

-

Cell Line: C6-glioma cells are used as a model for glial inflammatory responses.

-

Induction of Inflammation: Cells are treated with lipopolysaccharide (LPS).

-

Treatment: Doxepin is administered to the cell culture.

-

Assessment of Anti-inflammatory Effects:

-

Cytokine Levels: Levels of TNF-α and IL-1β in the culture medium are measured using ELISA.

-

Signaling Pathway Activation: The phosphorylation status of Akt and other proteins in the PI3K/Akt pathway is determined by Western blotting.

-

In Vivo Model of Alzheimer's Disease[7]

-

Animal Model: Rats are intracerebroventricularly injected with β-amyloid (Aβ) peptide 1-42 to induce Alzheimer's-like pathology and cognitive deficits.

-

Treatment: Doxepin is administered to the Aβ-treated rats.

-

Behavioral Assessment: Cognitive function is evaluated using the Morris water maze test to assess spatial learning and memory.

-

Biochemical Analysis:

-

Synaptic Protein Levels: The expression levels of postsynaptic density protein 95 (PSD-95) and synapsin 1 in the hippocampus and temporal lobe are measured by Western blotting.

-

Signaling Pathway Analysis: The phosphorylation levels of Akt and mTOR are assessed by Western blotting.

-

Conclusion and Future Directions

While direct evidence is lacking, the substantial body of research on the structurally related compound Doxepin provides a strong rationale for investigating the neuroprotective properties of this compound. The potential for this compound to exert antioxidant, anti-inflammatory, and anti-apoptotic effects through the modulation of key signaling pathways like PI3K/Akt/mTOR warrants further investigation.

Future research should focus on:

-

Directly assessing the neuroprotective effects of this compound in in vitro and in vivo models of neurodegenerative diseases.

-

Elucidating the specific molecular targets of this compound within neuronal and glial cells.

-

Comparing the neuroprotective efficacy of this compound with other TCAs and neuroprotective agents.

-

Investigating the potential synergistic effects of this compound with other therapeutic agents for neurodegenerative diseases.

Such studies will be crucial in determining whether this compound could be repurposed or developed as a novel therapeutic agent for the treatment of a range of debilitating neurological disorders.

References

- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Dosulepin Hydrochloride? [synapse.patsnap.com]

- 3. Dosulepin - Wikipedia [en.wikipedia.org]

- 4. Doxepin protects cultured neurons against oxidative stress-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of doxepin hydrochloride against LPS-induced C6-glioma cell inflammatory reaction by PI3K-mediated Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mechanism underlying the effects of doxepin on β-amyloid -induced memory impairment in rats - PMC [pmc.ncbi.nlm.nih.gov]

Dothiepin and Monoamine Oxidase Activity: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dothiepin (B26397) (also known as dosulepin) is a tricyclic antidepressant (TCA) primarily recognized for its potent inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake at synaptic nerve endings.[1][2][3] This technical guide delves into the current understanding of this compound's interaction with monoamine oxidase (MAO), a key enzyme in the metabolic degradation of monoamine neurotransmitters. A comprehensive review of existing literature reveals a significant lack of direct evidence and quantitative data on the inhibitory effects of this compound on MAO-A and MAO-B isoforms. The primary clinical consideration regarding this compound and MAO is the contraindication of their concurrent use due to the high risk of serotonin syndrome.[1][4] This document will summarize the established mechanism of action of this compound, address the clinical implications of its interaction with MAO inhibitors (MAOIs), and, for illustrative purposes, present data on the MAO-inhibitory effects of the structurally similar TCA, doxepin.